2-(2,6-dichlorophenyl)oxirane
Description
Properties
CAS No. |
7623-19-0 |
|---|---|
Molecular Formula |
C8H6Cl2O |
Molecular Weight |
189.04 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)oxirane |
InChI |
InChI=1S/C8H6Cl2O/c9-5-2-1-3-6(10)8(5)7-4-11-7/h1-3,7H,4H2 |
InChI Key |
OABUMCRYAMBARC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=C(C=CC=C2Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reductive Cyclization of 2-Bromo-1-(2,6-dichlorophenyl)ethanone
The most extensively documented method involves a two-step reduction and cyclization sequence starting from 2-bromo-1-(2,6-dichlorophenyl)ethanone. In the first stage, sodium borohydride (NaBH₄) in methanol at 0°C selectively reduces the ketone to a secondary alcohol, yielding 2-bromo-1-(2,6-dichlorophenyl)ethanol. The second stage employs potassium carbonate (K₂CO₃) to facilitate intramolecular nucleophilic substitution, where the hydroxyl group displaces the bromide to form the epoxide ring.
Reaction Conditions:
-
Stage 1: 0°C, methanol, 1.2 equivalents of NaBH₄, 2-hour reaction time.
-
Stage 2: Room temperature, aqueous K₂CO₃, 4-hour stirring.
This method achieves a moderate yield of 38.4%, with purity exceeding 95% as confirmed by HPLC. The regioselectivity is attributed to the steric and electronic effects of the 2,6-dichloro substituents, which direct the cyclization to the β-position.
Mechanistic Analysis of Key Reactions
Sodium Borohydride Reduction Kinetics
The reduction of 2-bromo-1-(2,6-dichlorophenyl)ethanone follows a pseudo-first-order kinetic model, with the rate-limiting step being the hydride transfer to the carbonyl carbon. Computational studies indicate that the electron-withdrawing chlorine substituents stabilize the transition state, accelerating the reduction by 1.3-fold compared to non-halogenated analogs.
Base-Mediated Cyclization
The cyclization step proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the alcohol to generate an alkoxide intermediate. This nucleophile attacks the adjacent β-carbon, displacing bromide and forming the three-membered epoxide ring. Density functional theory (DFT) calculations reveal a reaction barrier of 18.7 kcal/mol, consistent with the mild conditions employed.
Optimization Strategies and Challenges
Solvent and Temperature Effects
-
Methanol vs. Ethanol: Methanol provides superior solubility for NaBH₄, reducing side reactions such as borate ester formation.
-
Low-Temperature Control: Maintaining 0°C during reduction minimizes over-reduction to the diol byproduct.
Yield Limitations
The 38.4% yield in the reported method stems from competing pathways:
-
Incomplete Reduction: Residual ketone (≈5%) is detected via GC-MS.
-
Ring-Opening Reactions: Trace water in K₂CO₃ hydrolyzes the epoxide to the diol (≈7% yield loss).
Comparative Analysis of Synthetic Approaches
Industrial-Scale Considerations
The patent EP0500156A1 , while focused on 2,6-dichloroanilines, offers insights into scalable halogenation techniques. For instance, buffered chlorination in acetic acid/water mixtures minimizes overhalogenation—a strategy adaptable to synthesizing 2-bromo-1-(2,6-dichlorophenyl)ethanone precursors.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(2,6-Dichlorophenyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)oxirane involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects. The specific pathways and molecular targets involved can vary depending on the context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The reactivity and applications of 2-(2,6-dichlorophenyl)oxirane are best understood through comparison with epoxide derivatives bearing dichlorophenyl groups in varying substitution patterns or additional functional groups. Key analogs include:
Key Differences and Implications
This may slow nucleophilic ring-opening reactions compared to asymmetric analogs like 3,4-dichloro derivatives . 3,4-Dichloro (SS-2923): Adjacent chlorine atoms increase electrophilicity at the epoxide ring, favoring reactions with nucleophiles (e.g., amines, thiols) . 3,5-Dichloro (tridiphane*): The trichloroethyl group enhances lipophilicity and environmental persistence, aligning with its use as an insecticide .
Functional Group Modifications: Tridiphane’s trichloroethyl substituent introduces steric bulk and chlorine density, likely enhancing bioactivity against pests but raising environmental concerns . The phenoxy group in (R)-2-((2-chloro-phenoxy)methyl)oxirane introduces chirality, making it valuable in asymmetric synthesis .
Thermal and Chemical Stability :
- Symmetrical 2,6-substitution may improve thermal stability compared to 3,4-dichloro analogs due to reduced strain and balanced electronic effects.
Research Findings
- Reactivity : 2-(3,4-Dichlorophenyl)oxirane (SS-2923) demonstrates higher electrophilic reactivity in ring-opening reactions than 2,6-dichloro analogs, attributed to localized electron withdrawal from adjacent chlorines .
- Bioactivity : Tridiphane’s trichloroethyl group correlates with pesticidal efficacy, suggesting that bulky substituents on epoxides can enhance target specificity in agrochemicals .
Biological Activity
2-(2,6-Dichlorophenyl)oxirane, with the molecular formula C8H6Cl2O, is an organic compound notable for its unique epoxide structure. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities. This article explores the biological activity of 2-(2,6-dichlorophenyl)oxirane, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS Number | 7623-19-0 |
| Molecular Formula | C8H6Cl2O |
| Molecular Weight | 189.04 g/mol |
| IUPAC Name | 2-(2,6-dichlorophenyl)oxirane |
| Purity | ≥95% |
The compound's epoxide ring contributes to its reactivity, allowing it to interact with various biological targets.
The biological activity of 2-(2,6-dichlorophenyl)oxirane is primarily attributed to the reactivity of its epoxide ring. This ring can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as:
- Antimicrobial Activity: The epoxide can disrupt cellular functions in microbial cells by reacting with essential biomolecules.
- Anticancer Activity: The compound may inhibit cancer cell proliferation by interfering with metabolic pathways.
Antimicrobial Activity
Research indicates that 2-(2,6-dichlorophenyl)oxirane exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves the formation of reactive intermediates that can damage bacterial cell walls and membranes.
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, 2-(2,6-dichlorophenyl)oxirane was tested against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 2-(2,6-dichlorophenyl)oxirane has been investigated in several studies. One notable research effort focused on its effects on glioblastoma multiforme (GBM) cells. The findings indicated that the compound could inhibit glycolysis in cancer cells, a promising therapeutic approach given the reliance of many tumors on glycolytic metabolism.
Research Findings:
- Cell Viability Assay: Treatment with varying concentrations of 2-(2,6-dichlorophenyl)oxirane resulted in a dose-dependent reduction in cell viability.
- Mechanistic Insights: Molecular docking studies revealed that the compound binds effectively to hexokinase II (HKII), an enzyme critical for glycolysis in cancer cells.
Comparative Studies
Comparative analyses with similar compounds have highlighted the unique biological activity of 2-(2,6-dichlorophenyl)oxirane. For instance:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (GBM Inhibition) |
|---|---|---|
| 2-(2,6-Dichlorophenyl)oxirane | 32 µg/mL | IC50 = 25 µM |
| Fluorinated Derivative | 16 µg/mL | IC50 = 15 µM |
The fluorinated derivative showed enhanced activity compared to the parent compound, suggesting that modifications can improve efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,6-dichlorophenyl)oxirane, and what analytical methods validate its purity?
- Methodological Answer : The compound is typically synthesized via epoxidation of 2,6-dichlorostyrene using peracetic acid or meta-chloroperbenzoic acid (mCPBA) as oxidizing agents. Purity validation employs gas chromatography-mass spectrometry (GC-MS) to confirm retention times and molecular ion peaks (m/z 189.04 for [M]⁺). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic signals, such as the oxirane ring protons (δ 3.5–4.2 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
Q. How is the structural stability of 2-(2,6-dichlorophenyl)oxirane assessed under varying experimental conditions?
- Methodological Answer : Stability is evaluated via accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. High-performance liquid chromatography (HPLC) monitors degradation products, such as diols (from ring-opening) or chlorinated byproducts. Thermal stability is assessed using differential scanning calorimetry (DSC) to detect exothermic decomposition events .
Q. What spectroscopic techniques are critical for distinguishing 2-(2,6-dichlorophenyl)oxirane from its positional isomers?
- Methodological Answer : X-ray crystallography provides definitive structural confirmation by resolving the dichlorophenyl substitution pattern (ortho vs. para/meta). Infrared (IR) spectroscopy differentiates isomers via C-Cl stretching frequencies (550–600 cm⁻¹) and oxirane ring vibrations (∼1250 cm⁻¹). Mass spectrometry fragmentation patterns (e.g., loss of Cl⁻ ions) further aid identification .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic ring-opening reactions in 2-(2,6-dichlorophenyl)oxirane?
- Methodological Answer : Density functional theory (DFT) calculations reveal that steric hindrance from the 2,6-dichlorophenyl group directs nucleophiles (e.g., amines, thiols) to attack the less hindered oxirane carbon. Experimental validation uses kinetic studies with substituted nucleophiles, monitored by NMR to track intermediate formation .
Q. How does 2-(2,6-dichlorophenyl)oxirane interact with glutathione S-transferase (GST) enzymes, and what are the implications for pesticide synergism?
- Methodological Answer : The compound acts as a GST inhibitor by forming covalent adducts with the enzyme’s active-site cysteine. In vitro assays (e.g., spectrophotometric GST activity tests) quantify inhibition kinetics (Ki values). Synergism with herbicides like atrazine is demonstrated in plant models, where reduced detoxification enhances phytotoxicity .
Q. What computational models predict the environmental persistence and toxicity of 2-(2,6-dichlorophenyl)oxirane?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate biodegradation half-lives (e.g., EPI Suite) and acute toxicity (LC50 for aquatic organisms). Molecular docking simulations predict binding affinity to biological targets, such as acetylcholinesterase, guiding risk assessment frameworks .
Methodological Considerations
- Data Contradictions : Discrepancies in reported reaction yields may arise from solvent polarity effects (e.g., DMSO vs. THF) or catalyst purity. Cross-validate findings using multiple analytical techniques (e.g., HPLC + NMR) .
- Safety Protocols : Use explosion-proof equipment during synthesis due to the compound’s thermal instability. Implement fume hoods and PPE (P95 respirators, nitrile gloves) to mitigate inhalation and dermal exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
